molecular formula C20H26N2O4S B3911651 N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide CAS No. 6077-31-2

N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide

Katalognummer B3911651
CAS-Nummer: 6077-31-2
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: XYNPUNNUQVVXKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide, also known as N-(4-methylphenethyl)-2-hydroxy-3-(4-morpholinyl)propionamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as HMS-001 and is a potent inhibitor of carbonic anhydrase IX (CA IX), which is highly expressed in various types of cancer cells.

Wirkmechanismus

The mechanism of action of HMS-001 involves the inhibition of CA IX, which is a zinc metalloenzyme that plays a crucial role in regulating pH homeostasis in cancer cells. CA IX is highly expressed in hypoxic regions of solid tumors, where it catalyzes the conversion of carbon dioxide to bicarbonate ions and protons. Inhibition of CA IX leads to a decrease in pH, which disrupts cellular processes and reduces tumor growth.
Biochemical and Physiological Effects
HMS-001 has been shown to have potent anti-cancer effects in various in vitro and in vivo models. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models of cancer. Additionally, HMS-001 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using HMS-001 in lab experiments is its potent inhibitory activity against CA IX, which makes it a valuable tool for studying the role of this enzyme in cancer biology. Additionally, the compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of using HMS-001 in lab experiments is its specificity for CA IX, which may limit its applicability to cancer types that do not overexpress this enzyme. Additionally, the compound may have off-target effects on other carbonic anhydrase isoforms, which could complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on HMS-001. One potential avenue is the development of new derivatives of the compound with improved potency and selectivity for CA IX. Additionally, further studies are needed to determine the optimal dosing and delivery strategies for HMS-001 in cancer treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of HMS-001 in cancer patients.

Wissenschaftliche Forschungsanwendungen

HMS-001 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively target CA IX, which is overexpressed in hypoxic regions of solid tumors. Inhibition of CA IX has been linked to reduced tumor growth and increased sensitivity to chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-17-7-9-18(10-8-17)22(27(24,25)20-5-3-2-4-6-20)16-19(23)15-21-11-13-26-14-12-21/h2-10,19,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPUNNUQVVXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(CN2CCOCC2)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397019
Record name CBMicro_044775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methylphenyl)benzenesulfonamide

CAS RN

6077-31-2
Record name CBMicro_044775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.